molecular formula C11H16O2 B13173059 Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate

Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate

Cat. No.: B13173059
M. Wt: 180.24 g/mol
InChI Key: KQKYQBIOOJMLKY-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate: is a chemical compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring with two methyl groups and a prop-2-ynoate ester functional group. It is primarily used in research and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate typically involves the reaction of 2,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The prop-2-ynoate ester group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate is unique due to its triple bond and ester functional group, which confer distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate

InChI

InChI=1S/C11H16O2/c1-11(2)8-4-5-9(11)6-7-10(12)13-3/h9H,4-5,8H2,1-3H3

InChI Key

KQKYQBIOOJMLKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1C#CC(=O)OC)C

Origin of Product

United States

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